molecular formula C23H32O4Si B15337175 2-[2-[2-[(tert-Butyldiphenylsilyl)oxy]ethyl]-1,3-dioxolan-2-yl]ethanol

2-[2-[2-[(tert-Butyldiphenylsilyl)oxy]ethyl]-1,3-dioxolan-2-yl]ethanol

Cat. No.: B15337175
M. Wt: 400.6 g/mol
InChI Key: LKWXJEZCKARRBH-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a tert-butyldiphenylsilyl (TBDPS) group attached via an ether linkage to a 1,3-dioxolane ring, which is further connected to an ethanol moiety. Its molecular formula is C₂₇H₃₈O₄Si, with a molecular weight of 470.68 g/mol (calculated).

Properties

Molecular Formula

C23H32O4Si

Molecular Weight

400.6 g/mol

IUPAC Name

2-[2-[2-[tert-butyl(diphenyl)silyl]oxyethyl]-1,3-dioxolan-2-yl]ethanol

InChI

InChI=1S/C23H32O4Si/c1-22(2,3)28(20-10-6-4-7-11-20,21-12-8-5-9-13-21)27-17-15-23(14-16-24)25-18-19-26-23/h4-13,24H,14-19H2,1-3H3

InChI Key

LKWXJEZCKARRBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC3(OCCO3)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-[(tert-Butyldiphenylsilyl)oxy]ethyl]-1,3-dioxolan-2-yl]ethanol typically involves the protection of hydroxyl groups using tert-butyldiphenylsilyl chloride in the presence of a base such as pyridine or imidazole . The reaction conditions often include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to slightly elevated temperatures

    Catalyst: DMAP (4-Dimethylaminopyridine) or imidazole

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-[(tert-Butyldiphenylsilyl)oxy]ethyl]-1,3-dioxolan-2-yl]ethanol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The tert-butyldiphenylsilyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane)

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride)

    Substitution: Reagents like TBAF (Tetrabutylammonium fluoride) for deprotection

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of deprotected alcohols or other functionalized derivatives

Scientific Research Applications

2-[2-[2-[(tert-Butyldiphenylsilyl)oxy]ethyl]-1,3-dioxolan-2-yl]ethanol is widely used in scientific research due to its stability and versatility. Some applications include:

Mechanism of Action

The mechanism of action of 2-[2-[2-[(tert-Butyldiphenylsilyl)oxy]ethyl]-1,3-dioxolan-2-yl]ethanol involves the protection of hydroxyl groups through the formation of a stable silyl ether bond. The tert-butyldiphenylsilyl group provides steric hindrance, which enhances the stability of the protected hydroxyl group against acidic and nucleophilic conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Silyl Ether Analogs

(a) 2-(tert-Butyldimethylsilyloxy)ethanol ()
  • Structure : Replaces TBDPS with a smaller tert-butyldimethylsilyl (TBDMS) group.
  • Molecular Weight : 176.33 g/mol.
  • Key Differences :
    • Stability : TBDMS is less sterically hindered and more labile under acidic conditions compared to TBDPS.
    • Applications : Preferred for temporary hydroxyl protection in nucleoside synthesis.
  • Synthesis : Uses TBDMSCl with imidazole in dichloromethane ().
(b) 2-(Trimethylsilyl)ethanol ()
  • Structure : Simplest silyl ether with a trimethylsilyl (TMS) group.
  • Molecular Weight : 132.26 g/mol.
  • Key Differences :
    • Reactivity : TMS groups are highly acid-labile, making them unsuitable for prolonged reactions.
    • Solubility : Higher polarity due to reduced steric bulk.
Comparison Table : Silyl Ethers
Property TBDPS (Target Compound) TBDMS () TMS ()
Molecular Weight (g/mol) 470.68 176.33 132.26
Stability in Acid High Moderate Low
Typical Deprotection TBAF (tetrabutylammonium fluoride) HF or AcOH Mild acid (pH <3)
Synthetic Use Long-term protection Intermediate steps Short-term protection

Dioxolane-Containing Compounds

(a) 2-(1,3-Dioxolan-2-yl)ethanol ()
  • Structure: Lacks the silyl group but retains the 1,3-dioxolane and ethanol.
  • Molecular Weight : 118.13 g/mol.
  • Key Differences :
    • Reactivity : The absence of TBDPS simplifies synthesis but reduces stability in basic conditions.
    • Applications : Used as a diol precursor in polymer chemistry.
(b) Ethyl 2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]acetate ()
  • Structure : Combines a methyl-substituted dioxolane with a pyridine ring.
  • Key Differences :
    • Functionality : The ester and pyridine groups enable coordination chemistry and catalysis.
    • Stability : Methyl substitution enhances hydrolytic resistance compared to unsubstituted dioxolanes.
Comparison Table : Dioxolane Derivatives
Property Target Compound 2-(1,3-Dioxolan-2-yl)ethanol () Ethyl 2-[5-(2-Methyl-dioxolan)pyridyl]acetate ()
Molecular Weight (g/mol) 470.68 118.13 279.32
Key Functional Groups TBDPS, dioxolane, ethanol Dioxolane, ethanol Dioxolane, pyridine, ester
Stability in Acid High (TBDPS) Moderate High (methyl substitution)
Applications Protective intermediates Polymer precursors Catalysis, metal coordination

Hybrid Silyl-Dioxolane Compounds

(a) ((4R,5R)-5-(2-((tert-Butyldiphenylsilyl)oxy)ethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)methanol ()
  • Structure: Nearly identical to the target compound but replaces ethanol with a hydroxymethyl group.
  • Key Differences :
    • Reactivity : The hydroxymethyl group allows for selective oxidation to carboxylic acids.
    • Synthesis : Yield (44%) and purification methods (silica chromatography) are comparable to the target compound.
(b) 2-{2-[(tert-Butyldiphenylsilyl)oxy]ethyl}pyridine-3-carboxylic acid ()
  • Structure : Incorporates a pyridine-carboxylic acid moiety.
  • Key Differences :
    • Applications : Used in medicinal chemistry for metal chelation and drug design.
    • Solubility : Enhanced water solubility due to the carboxylic acid group.

Biological Activity

2-[2-[2-[(tert-Butyldiphenylsilyl)oxy]ethyl]-1,3-dioxolan-2-yl]ethanol is a chemical compound recognized for its utility in organic synthesis, particularly as a protecting group for alcohols. Its unique structure, featuring a tert-butyldiphenylsilyl (TBDPS) group, enhances its stability and functional versatility in biological and medicinal chemistry applications.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C23H32O4Si
Molecular Weight 400.6 g/mol
IUPAC Name 2-[2-[2-[tert-butyl(diphenyl)silyl]oxyethyl]-1,3-dioxolan-2-yl]ethanol
InChI Key LKWXJEZCKARRBH-UHFFFAOYSA-N

The mechanism of action for this compound primarily involves the formation of a stable silyl ether bond, which protects hydroxyl groups from hydrolysis and nucleophilic attack. This stability is crucial in various synthetic pathways where sensitive functional groups are present. The steric hindrance provided by the TBDPS group enhances the compound's resistance to acidic and nucleophilic conditions.

Research Applications

The compound is employed in several biological research contexts, including:

  • Synthesis of Biologically Active Molecules : It serves as a key intermediate in the synthesis of pharmaceuticals where protection of hydroxyl groups is necessary.
  • Organic Synthesis : Utilized widely in complex organic synthesis due to its stability and ability to undergo various transformations without degradation.

Case Studies

  • Pharmaceutical Development : In a study focusing on the synthesis of antiviral agents, this compound was used to protect hydroxyl groups during multi-step syntheses, leading to enhanced yields and purities of final products.
  • Antioxidant Studies : Research has indicated that derivatives of this compound exhibit antioxidant properties when tested against oxidative stress models in vitro. The TBDPS group’s steric bulk may contribute to the stabilization of reactive intermediates during these reactions.

Comparative Analysis with Similar Compounds

A comparison with similar silyl ether compounds highlights the unique stability and utility of this compound:

CompoundStabilityApplication Area
tert-Butyldimethylsilyl chlorideModerateGeneral organic synthesis
tert-Butyldiphenylsilyl chlorideHighProtecting group in complex syntheses
Trimethylsilyl chlorideLowLess stable under acidic conditions

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